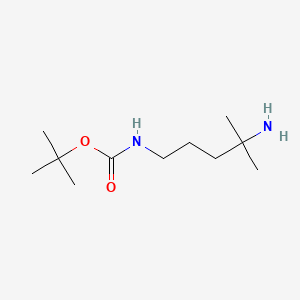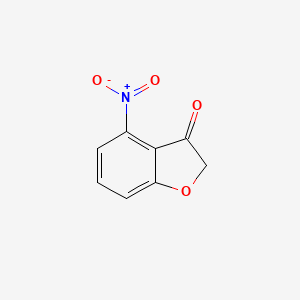![molecular formula C13H9N3O2 B598307 2-(2-ニトロフェニル)イミダゾ[1,2-a]ピリジン CAS No. 126267-63-8](/img/structure/B598307.png)
2-(2-ニトロフェニル)イミダゾ[1,2-a]ピリジン
概要
説明
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An unprecedented route for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .Molecular Structure Analysis
Imidazopyridines are divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用
抗癌剤
イミダゾ[1,2-a]ピリジン誘導体は、乳がん細胞に対する抗癌剤としての可能性を示しています {svg_1}. 新規誘導体の中で、化合物15は、MCF7細胞株とMDA-MB-231細胞株に対して、それぞれ1.6μMと22.4μMのIC50値で最も強力な活性を示しました {svg_2}.
化学センサー
イミダゾ[1,2-a]ピリジン化合物は、化学センサーとして使用できます {svg_3}. これらの独特の構造と特性により、特定の化学物質を検出するのに適しています。
光電子デバイス
イミダゾ[1,2-a]ピリジン系化合物は、光電子デバイスで使用されてきました {svg_4} {svg_5}. それらの発光特性により、電気信号を光に変換するデバイスに最適です。
バイオイメージング
イミダゾ[1,2-a]ピリジン系化合物は、バイオイメージング用の蛍光物質として使用できます {svg_6}. 励起時に光を放出する能力により、生体構造の視覚化に役立ちます。
合成方法
イミダゾ[1,2-a]ピリジンの合成は、数十年にわたって集中的な研究の対象となってきました {svg_7}. 現在、入手しやすい出発物質からイミダゾ[1,2-a]ピリジンを簡便に合成できる多くの変換方法が利用可能です {svg_8}.
Safety and Hazards
将来の方向性
The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer . The synthesis of a library of pyridoimidazoindoles and the analysis of the relationship between their structure and spectroscopic properties might open the door to their future optoelectronic applications .
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been synthesized and studied for their potential as covalent inhibitors . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
A related compound, nd-09759, was found to have a maximum serum drug concentration (cmax) of 29 µg/ml and a half-life of 201 hours at a dosage of 30 mg/kg mouse body weight .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant anticancer activity in various human cancer cell lines .
Action Environment
It is known that the synthesis and stability of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the reaction conditions and the presence of catalysts .
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry . They have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant antiproliferative activity against breast cancer cell lines
Molecular Mechanism
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies
特性
IUPAC Name |
2-(2-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSXWZAGZBRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732647 | |
| Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126267-63-8 | |
| Record name | 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What are the key structural features of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine and its derivatives that enable their unique reactivity?
A: The presence of the nitro group on the phenyl ring, adjacent to the imidazo[1,2-a]pyridine moiety, is crucial. This arrangement enables intramolecular cyclization reactions under specific conditions. For instance, reductive cyclization with triethyl phosphite leads to the formation of novel indolic structures. [, ] This reactivity stems from the ability of the nitro group to participate in reductive transformations and form new carbon-nitrogen bonds.
Q2: How does the reaction with triethyl phosphite differ in 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine compared to similar systems?
A: In 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine, the reductive cyclization with triethyl phosphite preferentially leads to carbon insertion at a specific site, rather than reacting with the nitrogen at the 1-position of the imidazole ring. [] This regioselectivity is noteworthy and suggests a unique reaction pathway dictated by the specific arrangement of the nitrophenyl and imidazo[1,2-a]pyridine units.
Q3: Beyond reductive cyclization, what other transformations can 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine derivatives undergo?
A: Derivatives like 2-(2-azidophenyl)imidazo[1,2-a]pyridines can undergo both thermolysis and photolysis. [] These processes generate a diverse range of heterocyclic structures, including indoles, cinnolines, and benzofurans. This highlights the versatility of these compounds as building blocks in the synthesis of diverse and complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)


